3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde
Overview
Description
3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde is an organic compound with the molecular formula C11H13BrO2. It is a substituted benzaldehyde, characterized by the presence of a bromine atom, a tert-butyl group, and a hydroxyl group on the benzene ring.
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various biological targets, such as enzymes or receptors, and modulate their activity .
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical reactions . These reactions can lead to changes in cellular processes and potentially affect downstream pathways .
Result of Action
It’s known that the derivatives of similar compounds possess equipotent anti-inflammatory activities to indomethacin , suggesting potential anti-inflammatory effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde typically involves the bromination of 5-tert-butyl-4-hydroxybenzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require low temperatures to control the reactivity and ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-5-tert-butyl-4-hydroxybenzoic acid.
Reduction: 3-Bromo-5-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Hydroxy-3-tert-butyl-5-bromobenzaldehyde: Similar structure but with different positioning of the hydroxyl and bromine groups.
Uniqueness
3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of the bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5-tert-butyl-4-hydroxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)5-9(12)10(8)14/h4-6,14H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZBIKFXFGEUCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)C=O)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.